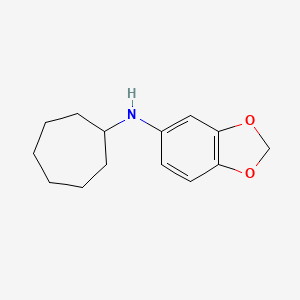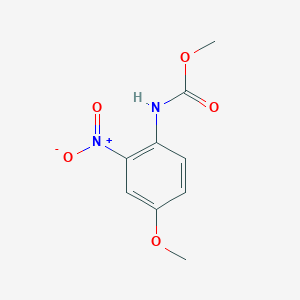
4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as ADP-ribosylation factor 6 (ARF6) inhibitor, is a chemical compound that is commonly used in scientific research. ARF6 is a small GTPase that plays a crucial role in various cellular processes, including endocytosis, exocytosis, and cytoskeleton organization. The inhibition of ARF6 using 4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have significant effects on cellular functions, making it a valuable tool for scientists studying cellular mechanisms.
Wirkmechanismus
The mechanism of action of 4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of ARF6. ARF6 is a small GTPase that cycles between an active GTP-bound form and an inactive GDP-bound form. The active form of ARF6 regulates various cellular processes, including endocytosis, exocytosis, and cytoskeleton organization. The inhibition of ARF6 using this compound prevents the activation of ARF6, leading to the disruption of these cellular processes.
Biochemical and Physiological Effects
The inhibition of ARF6 using 4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have significant biochemical and physiological effects. For example, studies have shown that the inhibition of ARF6 using this compound leads to decreased endocytosis of transferrin in HeLa cells. Additionally, the compound has been shown to affect the regulation of cell migration and invasion in cancer cells. These effects are likely due to the disruption of ARF6-mediated cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its specificity for ARF6. The compound has been shown to selectively inhibit ARF6 without affecting other small GTPases. Additionally, the compound is readily available and has a well-established synthesis method, making it easy to obtain for research purposes.
One of the main limitations of using this compound is its potential off-target effects. Although the compound has been shown to be specific for ARF6, it is possible that it may affect other cellular processes or proteins. Additionally, the compound may have different effects in different cell types, making it important to validate its effects in each experimental system.
Zukünftige Richtungen
There are several future directions for the use of 4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One potential direction is the study of the role of ARF6 in the regulation of immune cell functions. ARF6 has been shown to play a role in the regulation of T cell activation and migration, and the inhibition of ARF6 using this compound may have significant effects on immune cell functions.
Another potential direction is the study of the role of ARF6 in the regulation of neuronal functions. ARF6 has been shown to play a role in the regulation of synaptic vesicle trafficking and dendritic spine formation, and the inhibition of ARF6 using this compound may have significant effects on neuronal functions.
Finally, the development of more specific and potent inhibitors of ARF6 may be a future direction for research. Although 4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol is a valuable tool for studying ARF6, more specific and potent inhibitors may allow for more precise manipulation of ARF6-mediated cellular processes.
Synthesemethoden
The synthesis of 4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol involves several steps. The initial step involves the reaction between 4,5-dihydro-1H-pyrazol-5-one and phenyl isothiocyanate, followed by the reaction between the resulting product and isobutyraldehyde. The final product is obtained by reacting the intermediate product with dimethylamine. The synthesis method has been well-established, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
4-isobutyl-3,5-dimethyl-1-(phenylcarbonothioyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research to study the role of ARF6 in various cellular processes. The inhibition of ARF6 using this compound has been shown to affect endocytosis, exocytosis, and cytoskeleton organization in different cell types. For example, studies have shown that the inhibition of ARF6 using this compound leads to decreased endocytosis of transferrin in HeLa cells. Additionally, the compound has been used to study the role of ARF6 in the regulation of cell migration and invasion in cancer cells.
Eigenschaften
IUPAC Name |
[5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-11(2)10-14-12(3)17-18(16(14,4)19)15(20)13-8-6-5-7-9-13/h5-9,11,14,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFVWDTZEHIUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC(C)C)(C)O)C(=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furyl)-3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5196499.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)

![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)

![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)
